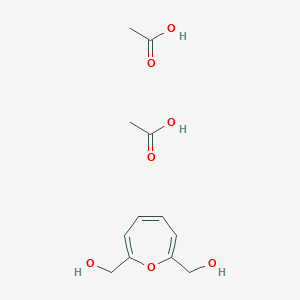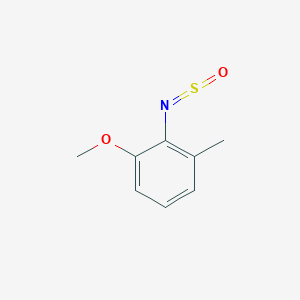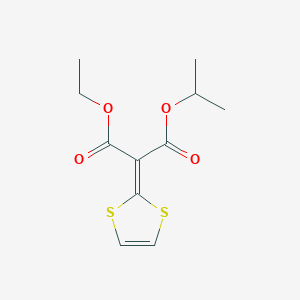
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is a chemical compound with the molecular formula C12H18O4S2. This compound is known for its unique structure, which includes a dithiolane ring and ester functional groups. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester typically involves the reaction of malonic acid derivatives with dithiolane compounds. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to control the reaction conditions precisely. The use of catalysts and optimized reaction parameters can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of ester or amide derivatives.
Applications De Recherche Scientifique
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially affecting their function. The ester groups can also undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl 1,3-dithiolane-2-ylidenemalonate
- Malonic acid, 2-(1,3-dithiolan-2-ylidene), diisopropyl ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, ethyl 1-methylethyl ester is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its dithiolane ring and ester groups provide versatility in chemical synthesis and potential biological activities, making it a valuable compound in scientific research.
Propriétés
Numéro CAS |
59937-39-2 |
|---|---|
Formule moléculaire |
C11H14O4S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C11H14O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h5-7H,4H2,1-3H3 |
Clé InChI |
KVHDABKFYKCXSM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C1SC=CS1)C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanimine N-oxide](/img/structure/B14617033.png)
![[(Benzenesulfonyl)methoxy]benzene](/img/structure/B14617048.png)
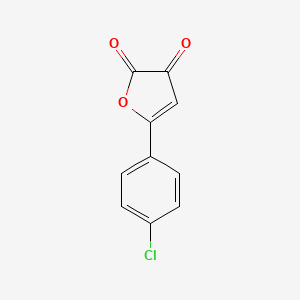
![3H-Benz[e]inden-3-one, 1,2,4,5-tetrahydro-](/img/structure/B14617058.png)
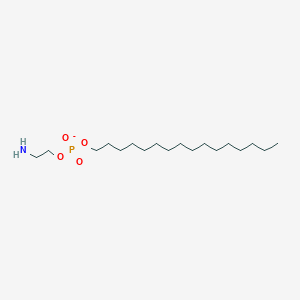
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
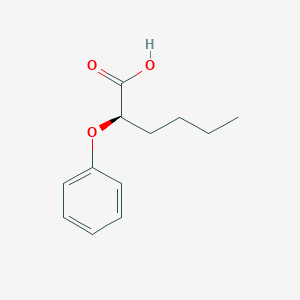
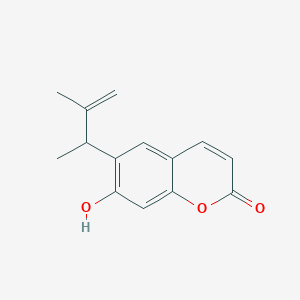
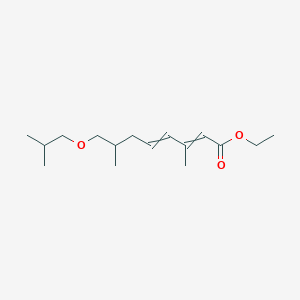
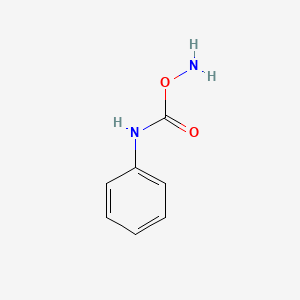
![3-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl carbonochloridate](/img/structure/B14617096.png)
